molecular formula C12H21N3S B6900253 N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]cyclooctanamine

N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]cyclooctanamine

Cat. No.: B6900253
M. Wt: 239.38 g/mol
InChI Key: PFPMJRKHSRNPFI-UHFFFAOYSA-N
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Description

N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]cyclooctanamine is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Properties

IUPAC Name

N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]cyclooctanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3S/c1-10-14-15-12(16-10)9-13-11-7-5-3-2-4-6-8-11/h11,13H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFPMJRKHSRNPFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)CNC2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]cyclooctanamine typically involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with cyclooctanone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as methanol or ethanol. The product is then purified using techniques like recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Mechanism of Action

The mechanism of action of N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]cyclooctanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the replication of bacterial DNA by binding to DNA gyrase or topoisomerase . Additionally, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by disrupting mitochondrial function .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-1,3,4-thiadiazol-2-ol
  • 2-Bromo-5-methyl-1,3,4-thiadiazole
  • N-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]benzamide

Uniqueness

N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]cyclooctanamine stands out due to its unique cyclooctane moiety, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with specific molecular targets and increases its potential for various applications compared to other thiadiazole derivatives .

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